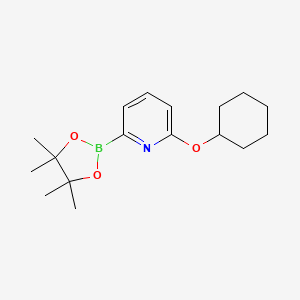

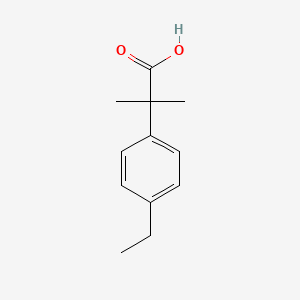

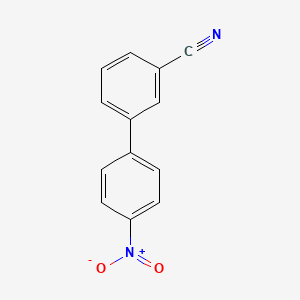

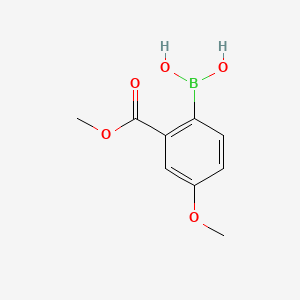

![molecular formula C11H17Cl2N3O B580912 [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269393-89-6](/img/structure/B580912.png)

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride, also known as BIMEDA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIMEDA is a benzimidazole derivative that has been synthesized through a multi-step process, and its unique structure has been found to have promising effects on various physiological and biochemical processes.

Aplicaciones Científicas De Investigación

DNA Interaction and Cell Biology

Benzimidazole derivatives, such as Hoechst 33258, a closely related compound, have been extensively studied for their ability to bind to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has led to their widespread use as fluorescent DNA stains in cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. The significance of such compounds extends to radioprotection and as topoisomerase inhibitors, highlighting their utility in rational drug design and in studying the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antifungal and Anticancer Research

Benzimidazole fungicides have been recognized for their mechanism of action as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This research has contributed significantly to agricultural and veterinary medicine and offers insights into their experimental use in cancer chemotherapy (Davidse, 1986). Additionally, benzimidazole hybrids have shown anticancer potential through various mechanisms, including intercalation, acting as alkylating agents, and tubulin inhibition, presenting a broad spectrum of biological activities and serving as a foundation for novel anticancer therapies (Akhtar et al., 2019).

Therapeutic Potential Beyond Oncology

Beyond their antifungal and anticancer applications, benzimidazole derivatives have demonstrated a wide range of pharmacological properties. These include antimicrobial, antiviral, antiparasitic, antihypertensive, and CNS stimulant or depressant activities. The diverse substituents around the benzimidazole nucleus result in compounds of significant therapeutic interest, contributing to the development of new therapeutic compounds across various disease domains (Babbar et al., 2020).

Propiedades

IUPAC Name |

2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSUMQNLRXKMCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.